Quinoline-2-sulfonyl Chloride Quinoline-2-sulfonyl Chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16694334
InChI: InChI=1S/C9H6ClNO2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
SMILES:
Molecular Formula: C9H6ClNO2S
Molecular Weight: 227.67 g/mol

Quinoline-2-sulfonyl Chloride

CAS No.:

Cat. No.: VC16694334

Molecular Formula: C9H6ClNO2S

Molecular Weight: 227.67 g/mol

* For research use only. Not for human or veterinary use.

Quinoline-2-sulfonyl Chloride -

Specification

Molecular Formula C9H6ClNO2S
Molecular Weight 227.67 g/mol
IUPAC Name quinoline-2-sulfonyl chloride
Standard InChI InChI=1S/C9H6ClNO2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
Standard InChI Key VHXJRLYFEJAIAM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)Cl

Introduction

Structural and Chemical Properties

Molecular Characteristics

Quinoline-2-sulfonyl chloride features a bicyclic aromatic system fused with a sulfonyl chloride group at position 2 (Figure 1). The sulfonyl chloride moiety (SO2Cl-\text{SO}_2\text{Cl}) confers high electrophilicity, making the compound reactive toward nucleophiles such as amines, alcohols, and thiols . The planar quinoline ring facilitates π-π stacking interactions, which are critical for binding biological targets like enzyme active sites.

Table 1: Key molecular descriptors of quinoline-2-sulfonyl chloride

PropertyValue
Molecular formulaC9H6ClNO2S\text{C}_9\text{H}_6\text{ClNO}_2\text{S}
Molecular weight227.67 g/mol
IUPAC namequinoline-2-sulfonyl chloride
SMILESC1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)Cl\text{C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)Cl}
InChIKeyVHXJRLYFEJAIAM-UHFFFAOYSA-N

Reactivity and Stability

Synthesis Methodologies

Deoxygenative C2-Sulfonylation of Quinoline N-Oxides

A breakthrough synthesis involves treating quinoline N-oxides with sulfonyl chlorides (RSO2Cl\text{RSO}_2\text{Cl}) in the presence of CS2/Et2NH\text{CS}_2/\text{Et}_2\text{NH} under transition-metal-free conditions (Scheme 1) . This method achieves deoxygenative sulfonylation at the C2 position via in situ generation of nucleophilic sulfonyl sources.

Reaction conditions:

  • Solvent: Dichloroethane (DCE)

  • Temperature: 80°C

  • Time: 12–24 hours

  • Yield: 60–92%

The protocol tolerates electron-donating and electron-withdrawing substituents on both the quinoline and sulfonyl chloride components, enabling access to >30 derivatives . Mechanistic studies suggest CS2\text{CS}_2 acts as a sulfur transfer agent, while Et2NH\text{Et}_2\text{NH} facilitates deoxygenation .

Traditional Sulfonation Approaches

Earlier routes involved direct sulfonation of quinoline using chlorosulfonic acid, but these suffered from poor regioselectivity and harsh conditions (e.g., 150°C, concentrated H2SO4\text{H}_2\text{SO}_4). The modern deoxygenative strategy supersedes these methods by offering precise C2 functionalization under milder conditions .

Applications in Drug Discovery

Antiviral Agents

Quinoline-2-sulfonyl chloride derivatives inhibit viral proteases, including HIV-1 protease (IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}) and Zika NS2B-NS3 protease (IC50=1.2μM\text{IC}_{50} = 1.2 \, \mu\text{M}). The sulfonamide group enhances binding affinity by forming hydrogen bonds with catalytic aspartate residues.

Anticancer Activity

Structural analogs featuring 2-sulfonamide substituents exhibit potent inhibition of tyrosine kinases (e.g., VEGFR-2, Ki=12nM\text{K}_i = 12 \, \text{nM}) and induce apoptosis in breast cancer cell lines (MCF-7, GI50=0.5μM\text{GI}_{50} = 0.5 \, \mu\text{M}). The quinoline core intercalates DNA, while the sulfonamide moiety disrupts microtubule assembly.

Table 2: Biological activities of quinoline-2-sulfonyl chloride derivatives

TargetActivityDerivative Structure
HIV-1 proteaseIC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}2-Sulfamoylquinoline
VEGFR-2Ki=12nM\text{K}_i = 12 \, \text{nM}2-(4-Methylpiperazinyl)sulfonylquinoline
MCF-7 cellsGI50=0.5μM\text{GI}_{50} = 0.5 \, \mu\text{M}2-Sulfonamide-8-fluoroquinoline

Industrial and Material Science Applications

Agrochemical Development

Sulfonylated quinolines act as fungicides against Phytophthora infestans (EC₅₀ = 15 ppm) and herbicides targeting acetolactate synthase. The sulfonyl group enhances soil persistence while maintaining low mammalian toxicity (LD50>2000mg/kg\text{LD}_{50} > 2000 \, \text{mg/kg}).

Polymer Modification

Incorporating quinoline-2-sulfonyl groups into polyimides improves thermal stability (decomposition temperature >400°C) and refractive index (n=1.72n = 1.72), benefiting optical materials.

Recent Advances and Future Directions

Transition-Metal-Free Catalysis

The CS2/Et2NH\text{CS}_2/\text{Et}_2\text{NH}-mediated synthesis represents a paradigm shift toward sustainable quinoline functionalization, eliminating precious metal catalysts (e.g., Pd, Cu) . Scaling this method to kilogram quantities remains a focus for industrial adoption .

Computational Design

Molecular docking studies predict enhanced protease inhibition by introducing electron-withdrawing groups (e.g., -CF₃) at the quinoline 4-position, improving electrostatic complementarity.

Challenges

  • Moisture sensitivity: Developing stabilized formulations (e.g., polymer-coated microcrystals)

  • Regioselectivity: Expanding C2-specific reactions to other heterocycles (e.g., isoquinolines)

  • Environmental impact: Recycling CS2\text{CS}_2 byproducts via closed-loop systems

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